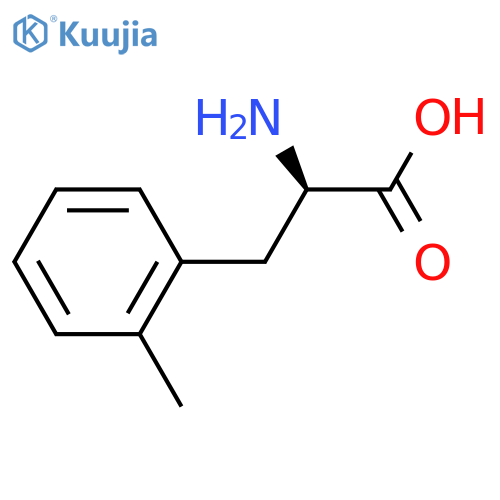

Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-2-Amino-3-(o-tolyl)propanoic acid

- 2-Methyl-D-phenylalanine

- 2-Methylphenyl-D-alanine

- D-2-Methylphe

- D-2-METHYLPHENYLALANINE

- D-phe(2-Me)-OH

- o-Methyl-D-phenylalanine

- (2R)-2-Amino-3-(2-methylphenyl)propanoic acid

- D-2-Methyl Phenylalanine

- DTXSID301313334

- (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID

- (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate

- H-O-ME-D-PHE-OH

- D-Phenylalanine, 2-methyl-

- PS-12170

- H-D-PHE(2-ME)-OH

- AM83410

- 2-Methy-D-Phenylalanine

- MFCD01860870

- CS-0152968

- AC-5867

- A839847

- 80126-54-1

- D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)

- AKOS016843584

- SCHEMBL383453

- EN300-1298518

- 2-Methyl-D-phenylalanine (ACI)

- (R)-2-Amino-3-(o-tolyl)propanoicacid

- (R)-2-Amino-3-o-tolylpropionic acid

- D-2′-Methylphenylalanine

-

- MDL: MFCD01860870

- Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1

- Chave InChI: NHBKDLSKDKUGSB-SECBINFHSA-N

- SMILES: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Propriedades Computadas

- Massa Exacta: 179.09500

- Massa monoisotópica: 179.095

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 3

- Complexidade: 182

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 63.3A^2

- XLogP3: _1.2

Propriedades Experimentais

- Densidade: 1.165

- Ponto de ebulição: 326.2°C at 760 mmHg

- Ponto de Flash: 151.1 °C

- Índice de Refracção: 1.561

- PSA: 49.33000

- LogP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Informações de segurança

- Declaração de perigo: H302-H315-H319-H335

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at -15 ° C

(R)-2-Amino-3-(o-tolyl)propanoic acid Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220356-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

$112 | 2024-07-23 | |

| TRC | M327270-25g |

2-Methyl-D-phenylalanine |

80126-54-1 | 25g |

$ 825.00 | 2022-06-04 | ||

| Enamine | EN300-1298518-100.0g |

(2R)-2-amino-3-(2-methylphenyl)propanoic acid |

80126-54-1 | 95% | 100g |

$1249.0 | 2023-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-10g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 10g |

¥1176.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-25g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 25g |

¥2896.0 | 2021-09-08 | ||

| Apollo Scientific | OR14700-5g |

2-Methyl-D-phenylalanine |

80126-54-1 | 97% | 5g |

£82.00 | 2025-02-19 | |

| abcr | AB165755-1 g |

D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); . |

80126-54-1 | 1g |

€126.60 | 2023-06-23 | ||

| AAPPTec | UHF254-1g |

H-D-Phe(2-Me)-OH |

80126-54-1 | 1g |

$50.00 | 2024-07-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-269981-100 mg |

o-Methyl-D-phenylalanine, |

80126-54-1 | 100MG |

¥730.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC824-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

867.0CNY | 2021-07-10 |

(R)-2-Amino-3-(o-tolyl)propanoic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 3

2.1 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 4

1.2 Solvents: Ethanol

1.3 Reagents: 2-Fluorobenzyl bromide

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 5

Synthetic Routes 6

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 7

1.2 Solvents: Water ; 30 min, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 - 24 h, 140 °C

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 8

1.2 Reagents: Acetic acid Solvents: Water ; 0.5 h, reflux; cooled; overnight, 4 °C

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 9

1.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 10

Synthetic Routes 11

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 12

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 13

2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 14

2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

2.2 Reagents: Methanol

Synthetic Routes 15

2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

3.1 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 16

1.2 Reagents: Methanol

Synthetic Routes 17

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, -10 °C

1.3 Solvents: Toluene ; 16 - 24 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 4 h, reflux

3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

3.2 Reagents: Methanol

Synthetic Routes 18

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 19

2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

4.1 Reagents: Hydrochloric acid Solvents: Water

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

- 1,3-diethyl 2-acetamidopropanedioate

- 2-amino-3-(2-methylphenyl)propanoic acid

- 3-(2-Methylphenyl)-2-oxopropanoic acid

- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester

- 2-acetamido-3-(2-methylphenyl)propanoic acid

- Hydantoin

- 5-[(2-methylphenyl)methyl]-2,4-Imidazolidinedione

- 5(4H)-Oxazolone, 2-Methyl-4-[(2-Methylphenyl)Methylene]-

- D-Phenylalanine, N-acetyl-2-methyl-, methyl ester

- 2-Methylbenzaldehyde

- 2-acetamidoacetic acid

- H-Phe(2-Me)-OH

- Phenylalanine, N-acetyl-2-methyl-, methyl ester

- Propanedioic acid, (acetylamino)[(4-fluorophenyl)methyl]-, diethyl ester

- D-PHENYLALANINE, 2-METHYL-N-(TRIFLUOROACETYL)-

- DL-Phenylalanine, 2-methyl-N-(trifluoroacetyl)-

- (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

(R)-2-Amino-3-(o-tolyl)propanoic acid Literatura Relacionada

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

4. Book reviews

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid) Produtos relacionados

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 56-45-1(L-Serine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)

- 63-68-3(L-Methionine)